Enantioselective Plasma Pharmacokinetics: S-(+)-Flecainide Demonstrates Distinct Oral Clearance and Half-Life in Poor Metabolizers
S-(+)-flecainide exhibits a statistically significant difference in oral clearance and half-life compared to its antipode, R-(-)-flecainide, in individuals with the poor metabolizer (PM) phenotype for CYP2D6. In contrast, extensive metabolizers (EMs) show no significant difference between the enantiomers, highlighting a phenotype-dependent stereoselective metabolism [1].
| Evidence Dimension | Oral Clearance (PM subjects) |
|---|---|
| Target Compound Data | 620 ± 172 ml/min (S-(+)-flecainide) |
| Comparator Or Baseline | 467 ± 109 ml/min (R-(-)-flecainide) |
| Quantified Difference | p < 0.03 |
| Conditions | 5 poor metabolizers of sparteine/debrisoquine (CYP2D6 phenotype) after a single 50 mg dose of racemic flecainide acetate. |
Why This Matters
This differential clearance is essential for understanding the source of variability in human pharmacokinetic studies and is a key parameter for calibrating enantioselective analytical methods.
- [1] Gross AS, Mikus G, Fischer C, Hertrampf R, Gundert-Remy U, Eichelbaum M. Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. Br J Clin Pharmacol. 1989 Nov;28(5):555-66. View Source
